molecular formula C18H20ClN B139324 Benzoctamine hydrochloride CAS No. 10085-81-1

Benzoctamine hydrochloride

Cat. No. B139324
CAS RN: 10085-81-1
M. Wt: 285.8 g/mol
InChI Key: NZPJYSIIKYJREH-UHFFFAOYSA-N
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Description

Benzoctamine is a drug with two main uses. It can be used as a sedative which does not depress the respiratory system, but rather stimulates it. It can also be used as an anxiolytic with the same efficacy as chlordiazepoxide for treating anxiety neurosis .


Molecular Structure Analysis

The molecular formula of Benzoctamine hydrochloride is C18 H19 N . Cl H. The molecular weight is 285.81 . The SMILES notation is Cl.CNCC12CCC (c3ccccc13)c4ccccc24 .

Scientific Research Applications

  • Dental Pain Relief

    • Field: Dentistry
    • Application: Benzocaine is commonly used for local anesthesia in dentistry .
    • Outcome: It provides temporary relief from dental pain .
  • Skin Irritation Relief

    • Field: Dermatology
    • Application: Benzocaine is used to reduce pain or discomfort caused by minor skin irritations .
    • Outcome: It provides temporary relief from skin irritation .
  • Sore Throat Relief

    • Field: Otolaryngology
    • Application: Benzocaine is used to alleviate sore throat .
    • Outcome: It provides temporary relief from sore throat .
  • Sunburn Relief

    • Field: Dermatology
    • Application: Benzocaine is used to alleviate pain caused by sunburn .
    • Outcome: It provides temporary relief from sunburn pain .
  • Hemorrhoid Relief

    • Field: Proctology
    • Application: Benzocaine is used to alleviate pain caused by hemorrhoids .
    • Outcome: It provides temporary relief from hemorrhoid pain .
  • Relief from Pain due to Minor Wounds

    • Field: General Medicine
    • Application: Benzocaine is used for the temporary relief of pain and itching associated with minor burns, scrapes and insect bites .
    • Outcome: It provides temporary relief from pain and itching .

Safety And Hazards

The safety data sheet for Benzocaine, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPJYSIIKYJREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17243-39-9 (Parent)
Record name Benzoctamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60143543
Record name Benzoctamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoctamine hydrochloride

CAS RN

10085-81-1
Record name Benzoctamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10085-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoctamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoctamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(methyl-9,10-ethano-9(10H)-anthryl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOCTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C280S920Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
GP Medical Research Unit - Current Medical Research and …, 1972 - Taylor & Francis
… ‘Tacitin’ (benzoctamine hydrochloride) is the first of the dibenzobicyclooctadiene group of drugs and has been shown effective in the treatment of anxiety neurosis with or without mild to …
Number of citations: 2 www.tandfonline.com
L Rinaldi, EW Caronna, F Baroncini… - … Della Societa Italiana …, 1973 - europepmc.org
[The embryotoxic and teratogenic effects of benzoctamine hydrochloride in rats] - Abstract - Europe PMC … [The embryotoxic and teratogenic effects of benzoctamine hydrochloride in rats] …
Number of citations: 3 europepmc.org
HJ Utting, BJ Pleuvry - British Journal of Anaesthesia, 1975 - Elsevier
… Drugs used in this study were morphine hydrochloride, benzoctamine hydrochloride, dissolved in 10% polyethylene glycol 400, and benzoctamine solvent. Morphine was administered …
Number of citations: 23 www.sciencedirect.com
E García‐Martín, C Martínez, RM Pizarro… - Clinical …, 2002 - Wiley Online Library
… The HPLC analysis was performed by HPLC with fluorescence detection as described elsewhere,19 except that 50 µl from a 500µmol/L solution of benzoctamine hydrochloride (6.68 µg/…
Number of citations: 169 ascpt.onlinelibrary.wiley.com
P Polc, H Möhler, W Haefely - Naunyn-Schmiedeberg's Archives of …, 1974 - Springer
The effect of diazepam on several activities of the spinal cord was investigated in decerebrate and high-spinal cats by recording neurograms from lumbosacral ventral and dorsal roots …
Number of citations: 275 link.springer.com
R Jaques - Experientia, 1976 - Springer
In the isolated rat uterus, mescaline induces contractions that are notably antagonized by catecholamines, by β-adrenergic stimulants and certain β-adrenergic blocking agents as well …
Number of citations: 5 link.springer.com
M Jalfre, MA Monachon, W Haefely - Naunyn-Schmiedebergs Archiv für …, 1971 - Springer
In unanesthetized curarized cats, the amplitude and the latency of the potential in the hippocampus evoked by stimulation of the baso-lateral nucleus of the amygdala was studied under …
Number of citations: 18 link.springer.com
JB GOLDBERG, AA KURLAND - The Journal of Clinical …, 1970 - Wiley Online Library
Materials and Methods Subjects. Subjects were 48 boys rang--ing in age from 9 to 14 vears, 21 of whom were Negro and 27 Caucasian. All had been hospitalized at Rosewood~ t: ltl'…
Number of citations: 5 accp1.onlinelibrary.wiley.com
BJ GOLDSTEIN, D WEINER - … and The Journal of New Drugs, 1970 - Wiley Online Library
Results The first 60 volunteer subjects meeting the selection criteria were admitted to the study. In order to select 60 subjects, 100 volunteers were evaluated. Table I lists the age, sex, …
Number of citations: 17 accp1.onlinelibrary.wiley.com
CDB White, A Richens - British Journal of Clinical Pharmacology, 1974 - ncbi.nlm.nih.gov
Changes in pressor responses to infused noradrenaline and in triceps surae jerk amplitude have been measured after the iv administration of: chlorpromazine, thioridazine, …
Number of citations: 2 www.ncbi.nlm.nih.gov

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